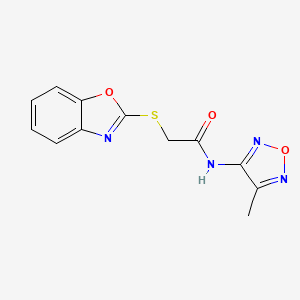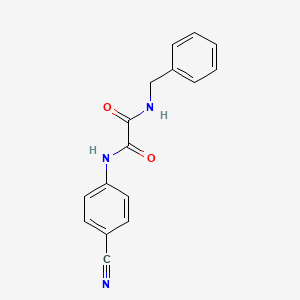![molecular formula C13H18ClNO2S B4391048 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine](/img/structure/B4391048.png)
1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine
説明
1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine, also known as CBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBMP belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine is not fully understood, but it is believed to involve the inhibition of the release of glutamate, which is a neurotransmitter involved in pain signaling. 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine has also been shown to activate the opioid receptors, which are involved in the modulation of pain.
Biochemical and Physiological Effects:
1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine has been shown to exhibit antinociceptive and anti-inflammatory effects in animal models. It has also been shown to inhibit the release of glutamate, which is involved in the development and maintenance of neuropathic pain. 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine has been shown to activate the opioid receptors, which are involved in the modulation of pain.
実験室実験の利点と制限
The advantages of using 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine in lab experiments include its potential therapeutic properties, its ability to inhibit the release of glutamate, and its activation of the opioid receptors. However, the limitations of using 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
Future research on 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine should focus on its potential therapeutic properties, its mechanism of action, and its safety and efficacy in humans. 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine should be further studied for its potential use in the treatment of neuropathic pain and other pain-related disorders. The development of more potent and selective 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine analogs should also be explored.
科学的研究の応用
1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antinociceptive and anti-inflammatory effects in animal models. 1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of glutamate, which is involved in the development and maintenance of neuropathic pain.
特性
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-11-6-4-5-9-15(11)18(16,17)10-12-7-2-3-8-13(12)14/h2-3,7-8,11H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGJNSSPDGETOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390969.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide](/img/structure/B4390973.png)
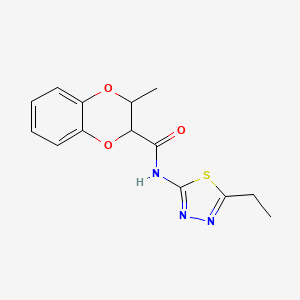
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4390996.png)
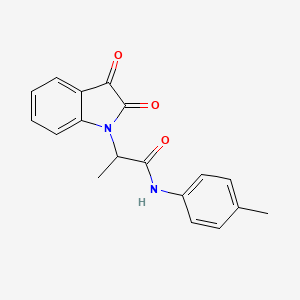

![methyl 4-{[(2-quinolinylthio)acetyl]amino}benzoate](/img/structure/B4391011.png)
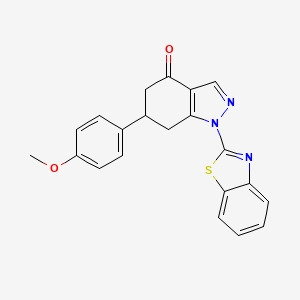
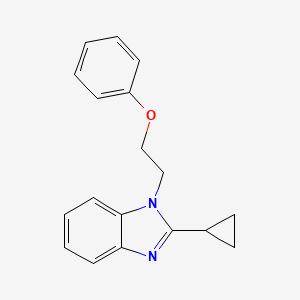
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391024.png)
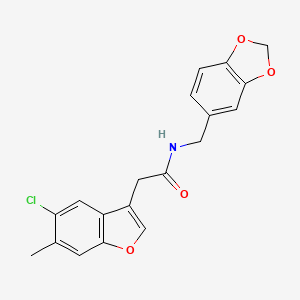
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4391038.png)
